molecular formula C9H8N2O3 B3061316 Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- CAS No. 95600-30-9

Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-

Cat. No. B3061316
CAS RN: 95600-30-9
M. Wt: 192.17 g/mol
InChI Key: OFCSRWAPXLRMKT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- is a chemical compound with a heterocyclic structure that contains both an imidazole ring and a pyridine ring . Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- is characterized by a fused bicyclic system containing an imidazole ring and a pyridine ring . The exact structure would depend on the specific substituents present on the molecule.


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves multicomponent reactions (MCRs), which are robust tools for the rapid synthesis of complex, small molecule libraries . By utilizing MCR chemistry, a protocol to functionalize the C-3 position of imidazo[1,2-a]pyridine through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- would depend on the specific substituents present on the molecule. For instance, the melting point of a specific derivative was reported to be 167°C .

Scientific Research Applications

These applications highlight the versatility and potential of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid in scientific research. Further studies will uncover additional uses and enhance our understanding of this intriguing compound . If you need more information on any specific field, feel free to ask! 😊

Safety and Hazards

The safety and hazards associated with Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo- would depend on the specific derivative and its intended use. For instance, one derivative has been classified with Hazard Statements H302-H315-H319-H332-H335 .

properties

IUPAC Name

2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSRWAPXLRMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537009
Record name (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-

CAS RN

95600-30-9
Record name (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Reactant of Route 3
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Reactant of Route 4
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Reactant of Route 5
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-
Reactant of Route 6
Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-

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